molecular formula C14H15NO B114323 4-(2,3-Dimethylphenoxy)aniline CAS No. 155106-50-6

4-(2,3-Dimethylphenoxy)aniline

Cat. No. B114323
Key on ui cas rn: 155106-50-6
M. Wt: 213.27 g/mol
InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

2,3-dimethylphenyl 4-nitrophenyl ether (Intermediate 73, 865 mg) was dissolved in ethanol (10 mL) to give a pale yellow solution. Hydrazine hydrate 50% (0.698 mL, 7.1 mmol) and Pd/C (37.8 mg, 0.36 mmol) were added. The reaction mixture was stirred at 90° C. for 1 hour. The reaction mixture was filtered and the organic phase was evaporated under vacuum to afford the title compound as a pale yellow oil (796 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.698 mL
Type
reactant
Reaction Step Two
Name
Quantity
37.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=2[CH3:18])=[CH:6][CH:5]=1)([O-])=O.O.NN>C(O)C.[Pd]>[CH3:18][C:12]1[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:11]=1[O:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
865 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=C(C(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=C(C(=CC=C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.698 mL
Type
reactant
Smiles
O.NN
Name
Quantity
37.8 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=C1C)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 796 mg
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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